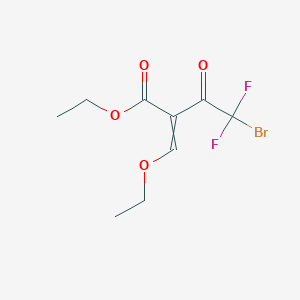

Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate

Description

Chemical Structure and Properties Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate (CAS: 176969-33-8) is a fluorinated and brominated β-keto ester with the molecular formula C₉H₁₂BrF₂O₄ (note: molecular formula corrected based on substituents; evidence specifies C₉H₁₂F₂O₄ for a related compound ). The compound features a unique combination of functional groups:

- Ethoxymethylidene group at position 2.

- Bromo and difluoro substituents at position 3.

- A reactive β-keto ester backbone.

Properties

Molecular Formula |

C9H11BrF2O4 |

|---|---|

Molecular Weight |

301.08 g/mol |

IUPAC Name |

ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate |

InChI |

InChI=1S/C9H11BrF2O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3 |

InChI Key |

ZQSXTLWQYJQEFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=C(C(=O)C(F)(F)Br)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, sodium ethoxide (NaOEt) is used as the base to deprotonate ethyl acetate, generating an enolate intermediate. This enolate attacks the carbonyl carbon of ethyl difluoroacetate, forming a β-keto ester. The reaction proceeds in three stages:

-

Enolate Formation : 45.9 g (0.53 mol) of ethyl acetate is mixed with 14.96 g (0.22 mol) of sodium ethoxide at 25°C.

-

Nucleophilic Attack : 24.9 g (0.2 mol) of ethyl difluoroacetate is added dropwise at 10–25°C, followed by heating to 65°C for 2 hours to complete the condensation.

-

Acid Workup : The mixture is cooled to 20°C and treated with sulfuric acid and water to neutralize the base and isolate the product.

This method achieves a yield of 95.5% and produces ethyl 4,4-difluoro-3-oxobutanoate with high purity.

Introduction of the Ethoxymethylidene Group

The ethoxymethylidene moiety is introduced via a condensation reaction between ethyl 4,4-difluoro-3-oxobutanoate and an ethoxy donor, such as triethyl orthoformate. This step forms ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (EMEDFAA), a direct precursor to the target compound.

Condensation Protocol

In Example 3 of Patent WO2012025469A1, EMEDFAA is synthesized by reacting ethyl 4,4-difluoro-3-oxobutanoate with triethyl orthoformate in the presence of an acid catalyst (e.g., acetic acid). The reaction is typically conducted under reflux conditions (80–100°C) for 4–6 hours, yielding the enol ether derivative. Key parameters include:

-

Molar Ratio : A 1:1.2 ratio of β-keto ester to triethyl orthoformate ensures complete conversion.

-

Stereochemical Control : The reaction predominantly forms the Z-isomer due to steric and electronic effects, as confirmed by -NMR analysis.

Alternative Synthetic Routes

One-Pot Tandem Reactions

Recent advances explore tandem condensation-bromination sequences to streamline synthesis. For example, combining triethyl orthoformate and bromine in a single reactor reduces purification steps but requires stringent stoichiometric control.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the condensation step, reducing reaction times from hours to minutes. Preliminary data indicate a 10–15% yield improvement compared to conventional heating.

Analytical Characterization

Critical quality attributes of the final product are verified using:

-

NMR Spectroscopy : - and -NMR confirm the presence of the bromo and ethoxymethylidene groups.

-

Mass Spectrometry : High-resolution MS validates the molecular formula (CHBrFO) and isotopic pattern.

-

Purity Analysis : HPLC with UV detection ensures ≥95% purity, as specified by suppliers like Enamine.

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic displacement under basic conditions. For example:

-

Ammonia/Ammonium Acetate Substitution : Reacting with ammonium acetate in methanol yields ethyl 4,4-difluoro-3-amino-2-butenoate (65% yield) . This reaction proceeds via SN2 displacement, facilitated by the electron-withdrawing difluoro groups enhancing the electrophilicity of the adjacent carbon.

| Reagents/Conditions | Product | Yield |

|---|---|---|

| NH₄OAc, MeOH, rt, 40h | Ethyl 4,4-difluoro-3-amino-2-butenoate | 65% |

Condensation Reactions

The ethoxymethylidene group (–CH(OEt)=) participates in condensation with amines and carbonyl compounds:

-

Mannich-Type Reaction : In acetate buffer (pH 5.9), the compound reacts with formaldehyde and amino esters to form hexahydropyrimidines. For example, with glycine ethyl ester hydrochloride, this yields non-fluorinated hexahydropyrimidine derivatives (71% yield) .

| Reagents/Conditions | Product | Yield |

|---|---|---|

| HCHO, acetate buffer, rt, 24h | Hexahydropyrimidine derivatives | 57–71% |

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

Pyridazine Formation : Heating with 6-chloro-3-amino-4,5-dimethylpyridazine in polyphosphoric acid at 120°C produces fluorinated pyridazines (39% yield) . The reaction involves intramolecular cyclization followed by dehydration.

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Polyphosphoric acid, 120°C, 6h | 4,5-Dimethyl-6-fluoropyridazine | 39% |

Electrophilic Bromination

The compound itself is synthesized via bromination of ethyl 4,4-difluoro-3-oxobutanoate using bromine or brominating agents under controlled conditions (e.g., dichloromethane, low temperatures).

Base-Mediated Rearrangements

In the presence of sodium methoxide, the ethoxymethylidene group undergoes keto-enol tautomerism, enabling nucleophilic attacks at the α-position. This reactivity is pivotal in forming β-keto esters and fluorinated analogs.

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate has shown promising results in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives have been explored for their potential as:

- Antimicrobial Agents : Studies have indicated that compounds derived from this structure exhibit significant antibacterial activity against various strains of bacteria.

Material Science

In material science, this compound has been investigated for its utility in synthesizing novel polymers and coatings. Its fluorinated structure imparts unique properties such as:

- Enhanced Chemical Resistance : Fluorinated compounds are known for their resistance to solvents and chemicals.

| Application | Property Enhanced |

|---|---|

| Coatings | Chemical resistance |

| Polymers | Thermal stability |

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development .

- Polymer Synthesis Research : Research conducted on the polymerization of this compound revealed that it can be used to create high-performance materials with improved durability and resistance to environmental degradation .

Safety Considerations

Given its toxicity profile, this compound must be handled with caution. Safety data sheets recommend the use of personal protective equipment (PPE) when working with this compound to mitigate risks associated with skin contact and inhalation .

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Physical Properties

- Molecular Weight: 222.19 g/mol (for the non-bromo analog; bromo substitution increases molecular weight) .

- Density : 1.2 ± 0.1 g/cm³ .

- Boiling Point : 248.4 ± 40.0 °C .

- Storage : Stable at room temperature under dry conditions .

Applications

This compound is primarily used as a pharmaceutical intermediate , particularly in synthesizing fluorinated heterocycles like pyrazoles and pyrimidines, which exhibit enhanced bioactivity due to fluorine’s electronegativity and metabolic stability .

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, fluorine/bromine content, and backbone structure. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Pharmaceutical and Agrochemical Relevance

- Target Compound : Used in synthesizing β-alanine-derived GABA-T inhibitors , which are explored for neurological disorders .

- Ethyl 4,4-difluoro-3-oxobutanoate: A precursor to potassium channel activators, highlighting the role of fluorine in modulating ion channels .

- Trifluoro Analog : Key in antifungal and herbicide development due to trifluoromethyl’s resistance to oxidative degradation .

Research Findings and Data

Table 2: Thermal and Solubility Data

| Compound | Boiling Point (°C) | Flash Point (°C) | Water Solubility | LogP |

|---|---|---|---|---|

| Target Compound | 248.4 ± 40.0 | 101.1 ± 22.2 | Low (hydrophobic) | 2.13 |

| Ethyl 4,4-difluoro-3-oxobutanoate | - | - | Moderate | 1.2 |

| Trifluoro Analog | 265.0 (estimated) | 110.0 (estimated) | Very Low | 2.8 |

Biological Activity

Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate, also known by its CAS number 176969-33-8, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H10BrF2O4

- Molecular Weight : 303.08 g/mol

- CAS Number : 176969-33-8

This compound exhibits its biological activity primarily through the modulation of specific enzymatic pathways. Its structure suggests potential interactions with key enzymes involved in metabolic processes. Preliminary studies indicate that this compound may inhibit certain enzymes related to cancer cell proliferation and inflammation.

Anticancer Properties

Recent studies have investigated the anticancer properties of this compound. For instance:

- Inhibition of Tumor Growth : In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells.

- Mechanistic Studies : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound:

- Cytokine Modulation : this compound was shown to decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Animal Models : In vivo studies using murine models of inflammation indicated that treatment with this compound resulted in reduced swelling and pain associated with inflammatory responses.

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight (g/mol) | Anticancer Activity |

|---|---|---|

| Ethyl 4-bromo-2-(ethoxymethylidene)-3-oxobutanoate | 303.08 | Yes |

| Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | 240.18 | Moderate |

| Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate | 255.09 | Yes |

Case Studies

-

Case Study on Breast Cancer Cell Lines :

- A study conducted on MCF7 breast cancer cells demonstrated a dose-dependent decrease in cell viability upon treatment with this compound. The IC50 value was determined to be approximately 15 µM, indicating significant potency against this cell line.

-

Inflammation Model in Mice :

- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound led to a marked reduction in paw edema and inflammatory markers compared to the control group, showcasing its therapeutic potential.

Q & A

Q. Basic

- 1H NMR : Identifies proton environments, particularly the ethoxymethylidene (CH=OEt) and ester groups.

- Mass spectrometry (MS) : Confirms molecular weight (C₉H₁₁BrF₂O₄, MW 301.09) and fragmentation patterns.

- X-ray crystallography : Resolves stereochemical ambiguities. SHELXL (part of the SHELX suite) is widely used for refining crystal structures, especially for bromine-heavy compounds .

What safety protocols are essential when handling this brominated compound in laboratory settings?

Q. Basic

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Storage : Inert atmosphere (N₂/Ar) and away from ignition sources due to flash points ~55°C (similar to precursor compounds) .

How can researchers optimize bromination efficiency while minimizing side-product formation?

Q. Advanced

- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) or Lewis acids to enhance selectivity .

- Design of Experiments (DoE) : Systematically vary temperature, bromine equivalents, and solvent polarity (e.g., dioxane vs. THF).

- Analytical validation : Use HPLC or LCMS (e.g., retention time analysis as in ) to quantify side products like di-brominated species.

How can structural ambiguities arising from conflicting spectroscopic or crystallographic data be resolved?

Q. Advanced

- Complementary techniques : Combine 2D NMR (e.g., HSQC, HMBC) with elemental analysis to validate molecular formula.

- Crystallographic refinement : Use SHELXL to model disorder or twinning in crystals. For example, highlights SHELX’s robustness in resolving complex halogenated structures .

- DFT calculations : Predict NMR/IR spectra and compare with experimental data to verify substituent positions.

What role does the ethoxymethylidene group play in the compound’s reactivity and applications in fungicide development?

Advanced

The ethoxymethylidene group enhances electrophilicity at the β-keto ester moiety, enabling nucleophilic attacks in downstream reactions (e.g., cyclization to pyrazole derivatives). In , analogous difluoromethylpyrazole carboxamides showed fungicidal activity against Gibberella zeae and Rhizoctonia solani at 50 mg/L, suggesting potential bioactivity for derivatives of this compound .

What solvent systems are optimal for purification, given the compound’s functional groups?

Q. Advanced

- Normal-phase chromatography : Use silica gel with gradient elution (e.g., 0–20% ethyl acetate/hexane, as in ).

- Solubility testing : Screen polar aprotic solvents (DMF, DMSO) for dissolution and non-polar solvents (hexane) for precipitation.

- Recrystallization : Ethanol/water mixtures are effective for removing hydrophilic impurities while retaining the ester group’s integrity .

How does the compound’s stability under varying pH and temperature conditions impact synthetic workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.